molecular formula C13H10Cl2INO B1371694 3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine CAS No. 1192263-74-3

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine

Cat. No. B1371694
M. Wt: 394.03 g/mol
InChI Key: IQOYARQNLNWGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., ester, alkane, aromatic compound) and the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes.


Scientific Research Applications

The compound “3-CH2Cl” has been studied in the field of medicine for its potential anti-inflammatory and analgesic activity . It’s a derivative of salicylic acid and has been introduced as a potential alternative to acetylsalicylic acid (ASA), which is commonly known as aspirin . Preliminary assessments of 3-CH2Cl have shown promising results in terms of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

In another study, 3-CH2Cl was found to increase the population of CD4+ regulatory T-cells and the expression of FoxP3 in mice induced with lipopolysaccharide (LPS) . This suggests that 3-CH2Cl may have immunomodulatory effects and could potentially be used as a therapeutic drug to reduce inflammatory conditions .

  • Medicine : 3-CH2Cl has been studied for its potential anti-inflammatory and analgesic activity . It’s a derivative of salicylic acid and has been introduced as a potential alternative to acetylsalicylic acid (ASA), which is commonly known as aspirin . Preliminary assessments of 3-CH2Cl have shown promising results in terms of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

  • Immunology : In another study, 3-CH2Cl was found to increase the population of CD4+ regulatory T-cells and the expression of FoxP3 in mice induced with lipopolysaccharide (LPS) . This suggests that 3-CH2Cl may have immunomodulatory effects and could potentially be used as a therapeutic drug to reduce inflammatory conditions .

  • Organic Chemistry : The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This reaction is performed with care as, like most chloromethylation reactions, it produces highly carcinogenic bis (chloromethyl) ether as a by-product .

  • Pharmaceutical Synthesis : 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst . The reaction was carried out under 600 W microwave irradiation exposure for 5 min .

  • Medicine : 3-CH2Cl has been studied for its potential anti-inflammatory and analgesic activity . It’s a derivative of salicylic acid and has been introduced as a potential alternative to acetylsalicylic acid (ASA), which is commonly known as aspirin . Preliminary assessments of 3-CH2Cl have shown promising results in terms of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .

  • Immunology : In another study, 3-CH2Cl was found to increase the population of CD4+ regulatory T-cells and the expression of FoxP3 in mice induced with lipopolysaccharide (LPS) . This suggests that 3-CH2Cl may have immunomodulatory effects and could potentially be used as a therapeutic drug to reduce inflammatory conditions .

  • Organic Chemistry : The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This reaction is performed with care as, like most chloromethylation reactions, it produces highly carcinogenic bis (chloromethyl) ether as a by-product .

  • Pharmaceutical Synthesis : 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst . The reaction was carried out under 600 W microwave irradiation exposure for 5 min .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity data, flammability, reactivity, and any precautions that should be taken when handling the compound.


Future Directions

This involves discussing potential future research directions. For a new compound, this could include potential applications, further reactions to be explored, or modifications to the synthesis process to improve yield or purity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis of a specific compound, consulting scientific literature or databases is recommended. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Publicly accessible databases like PubChem, ChemSpider, and others can also be useful resources.


properties

IUPAC Name

2-chloro-6-(chloromethyl)-4-iodo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2INO/c14-7-10-6-11(16)12(13(15)17-10)18-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOYARQNLNWGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Reactant of Route 4
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-2-chloro-6-(chloromethyl)-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.